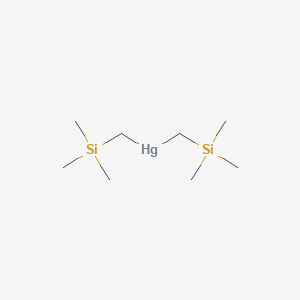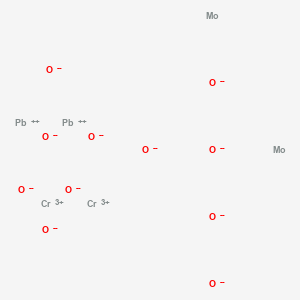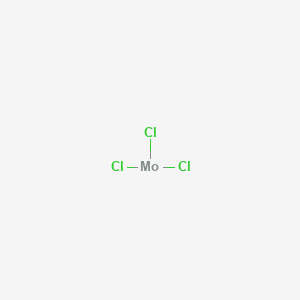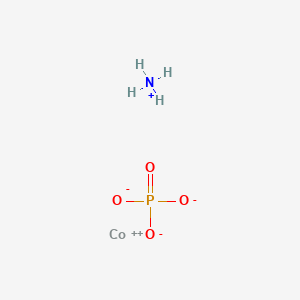
nickel(2+);phosphonato phosphate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
nickel(2+);phosphonato phosphate is an inorganic compound with the molecular formula H₄O₇P₂.2Ni. This compound is known for its unique properties and applications in various fields, including chemistry, biology, and industry. It is formed by the reaction of diphosphoric acid with nickel(2+) ions, resulting in a salt where two nickel ions are coordinated with diphosphoric acid.
准备方法
Synthetic Routes and Reaction Conditions
The preparation of diphosphoric acid, nickel(2+) salt (1:2) involves a two-step process:
Reaction of Phosphoric Acid with Nickel Chloride: In the first step, phosphoric acid reacts with nickel chloride to form nickel(2+) phosphoric acid.
Crystallization: The resulting compound is then crystallized to obtain the final product, diphosphoric acid, nickel(2+) salt (1:2).
Industrial Production Methods
In industrial settings, the production of diphosphoric acid, nickel(2+) salt (1:2) follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The crystallization process is carefully controlled to produce high-quality crystals suitable for various applications.
化学反应分析
Types of Reactions
nickel(2+);phosphonato phosphate undergoes several types of chemical reactions, including:
Oxidation-Reduction Reactions: The nickel ions in the compound can participate in redox reactions, where they can be oxidized or reduced depending on the reaction conditions.
Substitution Reactions: The compound can undergo substitution reactions where the nickel ions are replaced by other metal ions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents used in reactions with diphosphoric acid, nickel(2+) salt (1:2) include hydrogen peroxide and potassium permanganate.
Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are used to reduce the nickel ions in the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce nickel oxides, while reduction reactions may yield elemental nickel.
科学研究应用
nickel(2+);phosphonato phosphate has a wide range of scientific research applications, including:
Catalysis: The compound is used as a catalyst in various chemical reactions, including hydrogenation and oxidation reactions.
Material Science: It is used in the synthesis of advanced materials, such as nickel-based alloys and ceramics.
Biology and Medicine:
Electrochemistry: It is used in electrochemical cells and batteries due to its unique electrochemical properties.
作用机制
The mechanism of action of diphosphoric acid, nickel(2+) salt (1:2) involves the interaction of nickel ions with various molecular targets and pathways. The nickel ions can coordinate with different ligands, influencing the reactivity and stability of the compound. In biological systems, the nickel ions can interact with proteins and enzymes, affecting their function and activity.
相似化合物的比较
Similar Compounds
Nickel(2+) sulfate: Similar to diphosphoric acid, nickel(2+) salt (1:2), nickel(2+) sulfate is another nickel-based compound with distinct properties and applications.
Nickel(2+) chloride: This compound is commonly used in various chemical reactions and industrial processes.
Nickel(2+) acetate: Known for its use in electroplating and as a catalyst in organic synthesis.
Uniqueness
nickel(2+);phosphonato phosphate is unique due to its specific coordination with diphosphoric acid, which imparts distinct chemical and physical properties. Its ability to participate in a wide range of chemical reactions and its applications in various fields make it a valuable compound for scientific research and industrial applications.
属性
CAS 编号 |
14448-18-1 |
|---|---|
分子式 |
Ni2O7P2 |
分子量 |
291.33 g/mol |
IUPAC 名称 |
nickel(2+);phosphonato phosphate |
InChI |
InChI=1S/2Ni.H4O7P2/c;;1-8(2,3)7-9(4,5)6/h;;(H2,1,2,3)(H2,4,5,6)/q2*+2;/p-4 |
InChI 键 |
OHPFZXJAABILIK-UHFFFAOYSA-J |
SMILES |
[O-]P(=O)([O-])OP(=O)([O-])[O-].[Ni+2].[Ni+2] |
规范 SMILES |
[O-]P(=O)([O-])OP(=O)([O-])[O-].[Ni+2].[Ni+2] |
Key on ui other cas no. |
14448-18-1 |
Pictograms |
Irritant; Health Hazard; Environmental Hazard |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



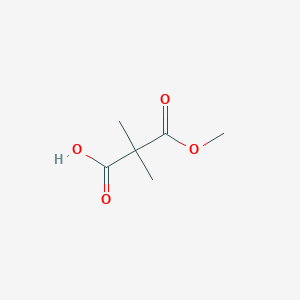
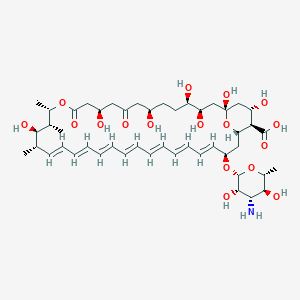
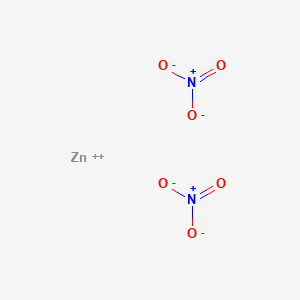


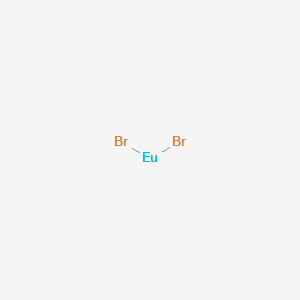
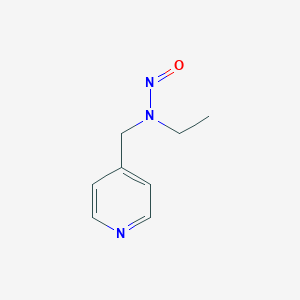
![(1R,2S,6S,7S,8R)-4,4-Dimethyl-3,5,10,11-tetraoxatricyclo[6.2.1.02,6]undecan-7-ol](/img/structure/B79293.png)

